2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one is a heterocyclic compound that features both imidazole and triazine rings
Preparation Methods
The synthesis of 2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.
Amino nitrile method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Chemical Reactions Analysis
2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Scientific Research Applications
2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities.
Triazine derivatives: These compounds share the triazine ring and are known for their diverse biological activities.
1,2,4-triazole derivatives: These compounds are structurally related and exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Properties
CAS No. |
865444-86-6 |
---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7N5O/c1-3-4-5(12)9-6(7)10-11(4)2-8-3/h2H,1H3,(H3,7,9,10,12) |
InChI Key |
FTOKWCKJDNITIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.